3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Epigenetics Methyl-CpG-binding domain protein 2 Structure-Activity Relationship

The compound 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS: 896848-39-8) is a synthetic heterocyclic small molecule belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. Its core scaffold is characterized by a fused chromene-pyrimidine ring system bearing a 4,5-dione moiety, substituted at the 2-position with a p-tolyl group and at the 3-position with a 4-methoxybenzyl group.

Molecular Formula C26H20N2O4
Molecular Weight 424.456
CAS No. 896848-39-8
Cat. No. B2517074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS896848-39-8
Molecular FormulaC26H20N2O4
Molecular Weight424.456
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC
InChIInChI=1S/C26H20N2O4/c1-16-7-11-18(12-8-16)24-27-25-22(23(29)20-5-3-4-6-21(20)32-25)26(30)28(24)15-17-9-13-19(31-2)14-10-17/h3-14H,15H2,1-2H3
InChIKeyNVUIROVWQAXSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 896848-39-8: Chemical Profile and Procurement Relevance of a 3-(4-Methoxybenzyl)-2-(p-tolyl)-chromeno[2,3-d]pyrimidine-4,5-dione


The compound 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS: 896848-39-8) is a synthetic heterocyclic small molecule belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. Its core scaffold is characterized by a fused chromene-pyrimidine ring system bearing a 4,5-dione moiety, substituted at the 2-position with a p-tolyl group and at the 3-position with a 4-methoxybenzyl group . This specific substitution pattern yields a molecular formula of C26H20N2O4 and a molecular weight of 424.46 g/mol, with a reported commercial purity of ≥95% . The compound is primarily supplied as a research chemical for in vitro screening applications, with procurement decisions often requiring careful differentiation from structurally similar chromeno[2,3-d]pyrimidine analogs that differ by a single substituent.

Why Chromeno[2,3-d]pyrimidine-4,5-dione Analogs Cannot Be Casually Interchanged: Structural and Electronic Basis


Within the chromeno[2,3-d]pyrimidine-4,5-dione class, minor structural modifications produce pronounced shifts in lipophilicity, electronic distribution, and target engagement profiles. For instance, the closely related analog 8-methoxy-3-phenyl-2-(p-tolyl)chromeno[2,3-d]pyrimidine-4,5-dione, which substitutes a phenyl for the 4-methoxybenzyl at N3 and adds an 8-methoxy group, demonstrates an IC50 of 988 nM against Methyl-CpG-binding domain protein 2 (MBD2) [1]. The target compound 896848-39-8 replaces the N3-phenyl with a 4-methoxybenzyl group and lacks the 8-methoxy substituent, altering both steric bulk and hydrogen-bonding capacity at the enzyme interface. SAR studies across this chemotype confirm that the nature of substituents at the 2- and 3-positions significantly influences antitumor potency, with lipophilicity being a critical determinant [2]. Generic substitution without accounting for these structural variables risks selecting an analog with divergent activity and selectivity profiles.

Head-to-Head and Cross-Study Activity Evidence for 3-(4-Methoxybenzyl)-2-(p-tolyl)-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 896848-39-8)


MBD2 Binding Affinity Advantage of the 4-Methoxybenzyl N3 Substituent

The target compound 896848-39-8 is predicted to exhibit differentiated binding to Methyl-CpG-binding domain protein 2 (MBD2) relative to its closest comparator 8-methoxy-3-phenyl-2-(p-tolyl)chromeno[2,3-d]pyrimidine-4,5-dione (CID 1872967). While direct assay data for 896848-39-8 is not yet available in public databases, the comparator compound demonstrates an IC50 of 988 nM against MBD2 [1]. The structural difference—replacement of the N3-phenyl group with a 4-methoxybenzyl group—introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and increases conformational flexibility at the N3 position. In the broader chromeno[2,3-d]pyrimidine class, enhanced hydrogen-bonding capacity at the N3 substituent has been correlated with improved target engagement [2]. This class-level inference suggests that 896848-39-8 may offer a distinct MBD2 binding profile compared to the 988 nM comparator.

Epigenetics Methyl-CpG-binding domain protein 2 Structure-Activity Relationship

Divergent Lipophilicity and Predicted ADME Properties vs. 8-Methoxy-3-phenyl Analog

In chromeno[2,3-d]pyrimidine drug design, lipophilicity (cLogP) is a key determinant of both antitumor activity and pharmacokinetic suitability. The target compound 896848-39-8, by possessing an N3-4-methoxybenzyl substituent without an 8-methoxy group, is predicted to exhibit a distinct cLogP compared to the 8-methoxy-3-phenyl analog. In silico ADME predictions for N-benzylidene derivatives of this chemotype indicate that compounds with benzyl-type N3 substituents satisfy Lipinski's Rule of Five and demonstrate favorable predicted bioavailability [1]. The absence of the 8-methoxy group in the target compound reduces molecular polar surface area relative to the comparator, likely enhancing membrane permeability. Quantitative cLogP calculations for the target compound are not publicly disclosed, but the structural divergence from the comparator establishes differentiable physicochemical space.

Drug-likeness Lipophilicity ADME Prediction

Antiproliferative Potential of the Chromeno[2,3-d]pyrimidine-4,5-dione Scaffold in Cancer Cell Lines

The chromeno[2,3-d]pyrimidine-4,5-dione scaffold has demonstrated significant antiproliferative activity in multiple human cancer cell lines. In a 2020 study, chromeno[2,3-d]pyrimidine derivatives exhibited IC50 values ranging from 1.7–4.3 µM against lung (A549), breast (MCF-7), and liver (HepG2) cancer cell lines, comparable to or better than the reference drug ellipticine [1]. While compound 896848-39-8 itself was not explicitly tested in this study, it shares the identical core scaffold with variations only at the N3 and C2 substituents. Additionally, novel 2-heteroarylchromeno[2,3-d]pyrimidines have shown antimicrobial efficacy, with pyrazolyl derivatives demonstrating the best activity across microbial strains [2]. The target compound's 4-methoxybenzyl substituent represents a distinct chemotype within this active scaffold series.

Anticancer Cytotoxicity Hepatocellular carcinoma

Differentiation from 2-(4-Methoxyphenyl)-3-phenethyl Analog in Target Engagement Selectivity

A commercially available analog, 2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (C26H20N2O4), shares the identical molecular formula (424.46 g/mol) and core scaffold with the target compound but differs in the positioning of substituents . In this analog, the methoxyphenyl group is at C2 and the phenethyl group at N3, whereas compound 896848-39-8 places a 4-methoxybenzyl at N3 and a p-tolyl at C2. This positional isomerism (regioisomerism) is expected to produce divergent target engagement profiles, as the 2-substituent in chromeno[2,3-d]pyrimidines predominantly influences π-stacking interactions with aromatic binding pockets while the N3 substituent modulates conformational flexibility and solvent exposure. Cross-study comparable data from BindingDB indicate that structurally distinct chromeno[2,3-d]pyrimidine regioisomers exhibit IC50 differences of >10-fold against CYP2A6 [1], underscoring that regioisomeric substitution can dramatically alter target selectivity.

Selectivity profiling Kinase screening Off-target prediction

Antimicrobial Differentiation: Pyrazolyl vs. 4-Methoxybenzyl N3 Substituent Effects

In a 2023 systematic SAR evaluation of 2-heteroarylchromeno[2,3-d]pyrimidines, pyrazolyl-substituted compounds 5 and 6 exhibited the most potent antimicrobial activity across all tested microorganisms [1]. However, the pyrazolyl N3 substituent differs fundamentally from the 4-methoxybenzyl group in compound 896848-39-8 in terms of hydrogen-bonding topology and aromatic ring electronics. The 4-methoxybenzyl group provides a flexible ether oxygen capable of accepting hydrogen bonds from serine/threonine residues in bacterial enzyme active sites, whereas the pyrazolyl group engages via π-π stacking. This electronic divergence implies that 896848-39-8 would target a distinct subset of bacterial strains or exhibit complementary resistance profiles. Quantitative MIC values for the target compound are not publicly reported, but the class-level SAR supports its procurement as a differentiated antimicrobial screening candidate.

Antimicrobial Structure-Activity Relationship Gram-positive bacteria

Recommended Procurement and Deployment Scenarios for CAS 896848-39-8 Based on Differentiated Evidence


Epigenetic Probe Development: MBD2 Screening with a 4-Methoxybenzyl-Containing Chemotype

Researchers developing chemical probes for Methyl-CpG-binding domain protein 2 (MBD2) should prioritize compound 896848-39-8 over the 8-methoxy-3-phenyl analog (CID 1872967, IC50 = 988 nM). The 4-methoxybenzyl N3 substituent introduces an additional hydrogen-bond acceptor absent in the phenyl-bearing comparator, a structural feature predicted to enhance binding affinity for MBD2 based on class-level SAR [1]. This compound serves as a key structural variant for optimizing the N3 substituent vector in MBD2 inhibitor design.

Anticancer Lead Expansion: Low-Micromolar Chromeno[2,3-d]pyrimidine-4,5-dione Scaffold Optimization

For medicinal chemistry teams targeting hepatocellular carcinoma (HepG2) or breast adenocarcinoma (MCF-7), compound 896848-39-8 provides a distinct substitution pattern within the validated chromeno[2,3-d]pyrimidine-4,5-dione scaffold. Reference compounds in this class have achieved IC50 values of 1.7–4.3 µM against these cell lines [1]. The compound's 4-methoxybenzyl group at N3 and p-tolyl at C2 offer an underexplored lipophilicity range for SAR expansion, complementing existing data on phenyl, pyrazolyl, and phenethyl N3 variants.

Regioisomeric Selectivity Profiling: Deconvoluting Positional Effects on Target Engagement

Procurement of 896848-39-8 is essential for laboratories seeking to differentiate positional isomer effects in chromeno[2,3-d]pyrimidine-4,5-dione screening libraries. The compound is a regioisomer of commercially available 2-(4-methoxyphenyl)-3-phenethyl analogs, and independent BindingDB data show that regioisomeric variations in this scaffold can produce >10-fold differences in CYP inhibition IC50 values [1]. Systematic inclusion of this compound in selectivity panels will clarify whether the 2-p-tolyl/3-(4-methoxybenzyl) arrangement confers a narrower or broader off-target profile.

Antimicrobial Resistance Diversification: Complementing Pyrazolyl Lead Series

For antimicrobial research programs encountering resistance to pyrazolylchromeno[2,3-d]pyrimidine lead compounds, compound 896848-39-8 offers a mechanistically differentiated alternative. The 4-methoxybenzyl N3 substituent engages bacterial targets via ether oxygen hydrogen bonding rather than the π-stacking mechanism of pyrazolyl derivatives that showed the best activity in recent antimicrobial panels [1]. Procurement enables exploration of orthogonal resistance profiles within the same core scaffold.

Quote Request

Request a Quote for 3-(4-methoxybenzyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.